2-Phthalimidehydroxy-acetic acid

Description

The exact mass of the compound Phthalimidooxyacetic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Phthalimidehydroxy-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phthalimidehydroxy-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

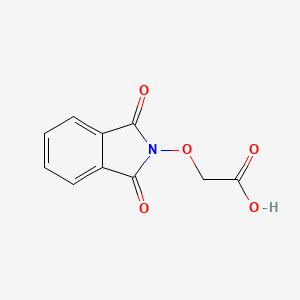

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c12-8(13)5-16-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDDDVARCIVORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445062 | |

| Record name | Phthalimidooxyacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134724-87-1 | |

| Record name | Phthalimidooxyacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1,3-Dioxoisoindolin-2-yloxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid, a derivative of N-hydroxyphthalimide. Given the absence of a direct established protocol for a compound named "2-Phthalimidehydroxy-acetic acid," this document outlines a robust, two-step synthetic pathway starting from N-hydroxyphthalimide. This guide includes detailed experimental procedures, expected characterization data, and visual workflows to aid in the successful synthesis and analysis of this compound.

Introduction

N-substituted phthalimides are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The introduction of an acetic acid moiety onto the N-hydroxyphthalimide scaffold offers a handle for further chemical modification or for exploring its potential as a bioactive molecule in its own right. This document details a reproducible synthetic route and the analytical methods required for the thorough characterization of the title compound.

Proposed Synthetic Pathway

The synthesis of 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid is proposed as a two-step process. The first step involves the synthesis of the key intermediate, N-hydroxyphthalimide, from phthalic anhydride (B1165640) and hydroxylamine (B1172632) hydrochloride. The second step is the alkylation of N-hydroxyphthalimide with a haloacetic acid ester, followed by hydrolysis to yield the final product.

Caption: Proposed two-step synthesis of 2-(1,3-Dioxoisoindolin-2-yloxy)acetic acid.

Experimental Protocols

Step 1: Synthesis of N-Hydroxyphthalimide

This procedure is adapted from established methods for the preparation of N-hydroxyphthalimide.[1][2]

Materials:

-

Phthalic anhydride

-

Hydroxylamine hydrochloride

-

Isopropanol

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (1 equivalent) and hydroxylamine hydrochloride (1 equivalent) in isopropanol.

-

Slowly add triethylamine (1 equivalent) to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (approximately 80-90°C) for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Filter the solid product and wash with cold deionized water to remove any remaining salts.

-

Dry the white to pale yellow solid under vacuum to obtain N-hydroxyphthalimide.[3]

Step 2: Synthesis of 2-(1,3-Dioxoisoindolin-2-yloxy)acetic Acid

This two-part step involves the alkylation of N-hydroxyphthalimide followed by the hydrolysis of the resulting ester.

3.2.1. Alkylation of N-Hydroxyphthalimide

Materials:

-

N-hydroxyphthalimide

-

tert-Butyl bromoacetate

-

Potassium carbonate

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve N-hydroxyphthalimide (1 equivalent) in anhydrous DMF.

-

Add potassium carbonate (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Add tert-butyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate.

3.2.2. Hydrolysis of tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate

This procedure is based on the deprotection of tert-butyl esters using trifluoroacetic acid.

Materials:

-

tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the crude tert-butyl 2-(1,3-dioxoisoindolin-2-yloxy)acetate in dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid as a solid.

Characterization Data

The following tables summarize the expected and reported characterization data for the key intermediate and the final product.

Table 1: Physicochemical and Spectroscopic Data for N-Hydroxyphthalimide

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₃ | [3] |

| Molecular Weight | 163.13 g/mol | [3][4] |

| Appearance | White to pale yellow crystalline solid | [3] |

| Melting Point | 233 °C (decomposes) | [3] |

| ¹H NMR (DMSO-d₆) | δ 10.9 (s, 1H, OH), 7.84 (s, 4H, Ar-H) | [5] |

| ¹³C NMR (DMSO-d₆) | δ 168, 134, 128, 123 | [5] |

| Mass Spec (EI) m/z | 163 (M⁺), 147, 133, 105, 104, 77, 76, 50 | [5] |

| IR (KBr) ν (cm⁻¹) | ~3200-3000 (O-H), ~1780 & ~1730 (C=O, imide) | [6][7] |

Table 2: Predicted Spectroscopic Data for 2-(1,3-Dioxoisoindolin-2-yloxy)acetic Acid

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₀H₇NO₅ | - |

| Molecular Weight | 221.17 g/mol | - |

| Appearance | White to off-white solid | Based on similar structures |

| Melting Point | Not reported, expected >150 °C | - |

| ¹H NMR (DMSO-d₆) | δ ~13 (br s, 1H, COOH), ~7.9 (m, 4H, Ar-H), ~4.8 (s, 2H, OCH₂) | Chemical shifts are estimates |

| ¹³C NMR (DMSO-d₆) | δ ~170 (COOH), ~164 (imide C=O), ~135, ~129, ~124 (Ar-C), ~65 (OCH₂) | Chemical shifts are estimates |

| Mass Spec (ESI⁻) m/z | 220.02 ([M-H]⁻) | Negative ion mode detection |

| IR (KBr) ν (cm⁻¹) | ~3300-2500 (O-H, acid), ~1790 & ~1740 (C=O, imide), ~1710 (C=O, acid) | Characteristic group frequencies |

Characterization Workflow

A systematic approach is necessary for the unambiguous identification and purity assessment of the synthesized compound.

Caption: Workflow for the characterization of the synthesized compound.

Potential Biological Evaluation Workflow

While no specific biological activities or signaling pathways for 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid have been reported, its structural similarity to other bioactive phthalimides suggests potential for biological screening. A general workflow for preliminary biological evaluation is proposed below.

Caption: A general workflow for the initial biological screening of the title compound.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of 2-(1,3-dioxoisoindolin-2-yloxy)acetic acid. By following the outlined experimental protocols and characterization workflows, researchers can reliably produce and validate this compound for further investigation in drug discovery and development programs. The provided visualizations offer clear roadmaps for both the synthetic and analytical processes.

References

- 1. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]

- 2. CN105111128A - Method for preparing N-hydroxyphthalimide - Google Patents [patents.google.com]

- 3. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Novel Phthalimide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of phthalimide (B116566) derivatives. Phthalimide, a versatile pharmacophore, serves as a crucial scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents based on the phthalimide core.

Physicochemical Properties of Phthalimide and its Derivatives

Phthalimide itself is a white solid with a melting point of approximately 238°C and is slightly soluble in water.[4] A key feature is the acidity of the N-H proton (pKa ≈ 8.3), which allows for facile N-substitution, the primary route for synthesizing a diverse library of derivatives.[4] The physicochemical properties of these derivatives can be finely tuned by altering the N-substituent, which significantly impacts their solubility, lipophilicity, and, ultimately, their biological activity.[4] The hydrophobic -CON(R)-CO- pharmacophore group in their structures gives phthalimides a high potential to cross various biological barriers in vivo.[5]

Quantitative Physicochemical Data

The following table summarizes key physicochemical data for a selection of recently synthesized phthalimide derivatives, offering a comparative overview for researchers.

| Compound Name/Identifier | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |

| Phthalimide | C₈H₅NO₂ | 147.13 | 238 | ¹H NMR (DMSO-d₆): δ 11.38 (s, 1H, NH), 7.85 (s, 4H, Ar-H) | [4] |

| N-(4-(Hydrazinecarbonyl)phenyl)benzamide derivative (4a) | C₂₁H₁₆N₄O₃ | 388.38 | 213.9–214.3 | FTIR (cm⁻¹): 3379, 3317 (N-H), 1788, 1728 (C=O imide), 1687, 1660 (C=O amide) | [5] |

| 2-(hydroxyethyl)isoindoline-1,3-dione | C₁₀H₉NO₃ | 191.18 | 126-128 | IR(KBr) cm⁻¹: 3400 (O-H), 1770, 1700 (C=O) | [6] |

Experimental Protocols

The characterization of novel phthalimide derivatives involves a series of standardized experiments to determine their physicochemical properties. These properties are critical for predicting the compound's behavior in biological systems.

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of novel phthalimide derivatives is outlined below. This process begins with the chemical synthesis and proceeds through purification and comprehensive characterization.

References

- 1. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

Spectroscopic analysis (NMR, IR, Mass Spec) of 2-Phthalimidehydroxy-acetic acid

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Phthalimidohydroxy-acetic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural features and known spectroscopic trends of related functional groups. Detailed, generalized experimental protocols for obtaining these spectra are provided for researchers and drug development professionals. This guide aims to serve as a foundational resource for the synthesis and characterization of 2-Phthalimidohydroxy-acetic acid and its analogues.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Phthalimidohydroxy-acetic acid. These predictions are derived from established chemical shift values, characteristic infrared absorption frequencies, and common fragmentation patterns of phthalimides and α-hydroxy acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 - 7.80 | m | 4H | Ar-H |

| ~5.50 | s | 1H | CH (OH)COOH |

| ~11.00 - 13.00 | br s | 1H | COOH |

| ~6.00 | br s | 1H | OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~171.0 | C OOH |

| ~167.5 | N-C =O |

| ~135.0 | Ar-C H |

| ~131.5 | Ar-C (quaternary) |

| ~123.5 | Ar-C H |

| ~70.0 | C H(OH)COOH |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~3400 | Medium, Broad | O-H stretch (Alcohol) |

| ~1775 | Strong | C=O stretch (Phthalimide, asymmetric) |

| ~1710 | Strong | C=O stretch (Phthalimide, symmetric & Carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |

| ~1200 | Medium | C-O stretch (Carboxylic acid/Alcohol) |

| ~720 | Strong | C-H bend (Ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI-)

| m/z | Predicted Identity |

| 220.04 | [M-H]⁻ |

| 176.03 | [M-H-CO₂]⁻ |

| 146.03 | [Phthalimide]⁻ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as 2-Phthalimidohydroxy-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]

-

¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm, a relaxation delay of 2 seconds, and a pulse angle of 30-45 degrees.[1][2]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[3][4]

-

Place a small amount of the solid sample directly onto the center of the ATR crystal.[3][4]

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[4]

-

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.[5]

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[6]

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the mobile phase.[6]

-

If necessary, add a small amount of a modifier like formic acid (for positive ion mode) or ammonium (B1175870) hydroxide (B78521) (for negative ion mode) to aid ionization. For an organic acid, negative ion mode is often preferred.

-

-

Data Acquisition:

-

The analysis is typically performed using a mass spectrometer equipped with an ESI source, often coupled with a liquid chromatography (LC) system.[7]

-

Introduce the sample solution into the ESI source via direct infusion or LC.

-

Acquire the mass spectrum in the desired polarity mode (positive or negative). For 2-Phthalimidehydroxy-acetic acid, negative ion mode is recommended to observe the [M-H]⁻ ion.

-

Scan over an appropriate mass-to-charge (m/z) range (e.g., 50-500 amu).

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

-

Compare the observed m/z values with the calculated exact mass of the expected ions.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

References

- 1. books.rsc.org [books.rsc.org]

- 2. chem.uiowa.edu [chem.uiowa.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. www2.atmos.umd.edu [www2.atmos.umd.edu]

A Methodological Guide to the Theoretical and Computational Investigation of 2-Phthalimidehydroxy-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for the theoretical and computational characterization of 2-Phthalimidehydroxy-acetic acid (CAS No. 134724-87-1). Despite its potential relevance in medicinal chemistry and materials science, publicly available research detailing the specific quantum chemical properties of this molecule is scarce. This document serves as a methodological roadmap for researchers seeking to perform in silico studies to elucidate its structural, electronic, and spectroscopic properties. The protocols and workflows described herein are based on established computational chemistry practices and draw from methodologies applied to structurally analogous compounds.

Introduction

2-Phthalimidehydroxy-acetic acid is a molecule of interest due to its hybrid structure, combining a phthalimide (B116566) group, often found in biologically active compounds, with an alpha-hydroxy acid moiety. Theoretical and computational studies are essential to understanding the fundamental properties of such molecules, providing insights into their reactivity, stability, and potential interactions with biological targets. This guide provides a detailed workflow for conducting such investigations, from initial structure optimization to the calculation of advanced properties.

Proposed Computational Workflow

A typical ab initio computational study on a molecule like 2-Phthalimidehydroxy-acetic acid follows a structured workflow. The primary steps involve geometry optimization, frequency analysis, and the calculation of various molecular properties. The following diagram illustrates this proposed workflow.

Caption: Proposed computational chemistry workflow.

Detailed Computational Protocols

This section details the methodologies for the key computational steps outlined in the workflow. These protocols are based on methods frequently used for similar organic molecules.

Geometry Optimization and Vibrational Frequency Analysis

The initial and most critical step is to find the lowest energy conformation of the molecule.

-

Objective: To determine the most stable 3D structure of 2-Phthalimidehydroxy-acetic acid and to confirm it is a true energy minimum.

-

Methodology:

-

An initial 3D structure of the molecule is generated, for instance, from its SMILES string (O=C(O)C(O)N1C(=O)c2ccccc2C1=O).

-

Geometry optimization is performed using Density Functional Theory (DFT), a common and reliable method. A widely used functional is B3LYP, paired with a Pople-style basis set such as 6-31G(d,p).

-

Following optimization, a vibrational frequency calculation is performed at the same level of theory.

-

The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a local minimum on the potential energy surface. The calculated frequencies can also be used to predict the molecule's infrared (IR) spectrum.

-

Calculation of Electronic and Spectroscopic Properties

Once a stable geometry is obtained, a variety of electronic and spectroscopic properties can be calculated.

-

Objective: To understand the electronic structure, reactivity, and spectral signatures of the molecule.

-

Methodology:

-

Electronic Properties: A single-point energy calculation, often with a larger basis set (e.g., 6-311++G(d,p)) for greater accuracy, is used to determine properties like:

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP), which reveals the charge distribution and potential sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) analysis to study charge transfer and hyperconjugative interactions.

-

-

Spectroscopic Properties:

-

NMR: Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. These theoretical values can then be compared with experimental data if available.

-

UV-Vis: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

-

-

Key Molecular Properties for Investigation

The following table summarizes the key quantitative data that should be obtained from a computational study of 2-Phthalimidehydroxy-acetic acid.

| Property Category | Specific Property | Computational Method | Significance |

| Structural Properties | Bond Lengths (Å) | DFT (e.g., B3LYP/6-31G(d,p)) | Defines the molecular geometry. |

| Bond Angles (°) | DFT (e.g., B3LYP/6-31G(d,p)) | Defines the molecular geometry. | |

| Dihedral Angles (°) | DFT (e.g., B3LYP/6-31G(d,p)) | Describes the conformation of the molecule. | |

| Thermodynamic Properties | Zero-Point Vibrational Energy (ZPVE) (kcal/mol) | Frequency Calculation | Correction to the electronic energy. |

| Enthalpy and Gibbs Free Energy (Hartree) | Frequency Calculation | Important for predicting reaction spontaneity and equilibrium. | |

| Electronic Properties | HOMO Energy (eV) | DFT (e.g., B3LYP/6-311++G(d,p)) | Relates to the electron-donating ability. |

| LUMO Energy (eV) | DFT (e.g., B3LYP/6-311++G(d,p)) | Relates to the electron-accepting ability. | |

| HOMO-LUMO Gap (eV) | DFT (e.g., B3LYP/6-311++G(d,p)) | Indicator of chemical reactivity and stability. | |

| Dipole Moment (Debye) | DFT (e.g., B3LYP/6-311++G(d,p)) | Measures the overall polarity of the molecule. | |

| Spectroscopic Properties | Vibrational Frequencies (cm⁻¹) | Frequency Calculation | Predicts the IR spectrum. |

| NMR Chemical Shifts (ppm) | GIAO-DFT | Predicts the 1H and 13C NMR spectra. | |

| Electronic Transition Wavelengths (nm) | TD-DFT | Predicts the UV-Vis absorption spectrum. |

Potential Reaction Pathway Analysis: A Hypothetical Example

The Discovery and Isolation of 2-Phthalimidehydroxy-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, isolation, and characterization of 2-Phthalimidehydroxy-acetic acid, a molecule of interest for its potential applications in medicinal chemistry and drug development. While the direct discovery and isolation of this compound are not extensively documented in publicly available literature, this paper outlines a robust and plausible synthetic pathway derived from established organic chemistry principles. The proposed synthesis involves a two-step process: the initial formation of N-phthaloylglycine from phthalic anhydride (B1165640) and glycine (B1666218), followed by the alpha-hydroxylation of the resulting intermediate. This guide provides detailed experimental protocols, characterization data, and visual workflows to aid researchers in the successful synthesis and purification of 2-Phthalimidehydroxy-acetic acid.

Introduction

Phthalimides are a well-established class of compounds in organic and medicinal chemistry, often utilized as protecting groups for primary amines in the synthesis of amino acids and other bioactive molecules. The introduction of a hydroxyl group at the alpha-position of a phthalimido-protected acetic acid creates a chiral center and introduces a new reactive handle, opening avenues for further chemical modifications and the exploration of novel biological activities. 2-Phthalimidehydroxy-acetic acid, with its combination of a phthalimide (B116566) moiety, a carboxylic acid, and an alpha-hydroxy group, represents a versatile building block for the synthesis of more complex molecules, including potential enzyme inhibitors and pharmacologically active agents.

This document serves as a comprehensive guide to the synthesis and isolation of 2-Phthalimidehydroxy-acetic acid, providing a scientifically sound, albeit proposed, pathway in the absence of direct literature precedent for its specific preparation.

Proposed Synthetic Pathway

The synthesis of 2-Phthalimidehydroxy-acetic acid can be logically approached in two primary stages, as depicted in the workflow below.

Caption: Overall synthetic workflow for 2-Phthalimidehydroxy-acetic acid.

The initial step involves the well-documented condensation reaction between phthalic anhydride and glycine to yield N-phthaloylglycine. The second, more novel step, is the proposed alpha-hydroxylation of N-phthaloylglycine to introduce the hydroxyl group at the carbon adjacent to the carbonyl of the acetic acid moiety.

Experimental Protocols

Stage 1: Synthesis of N-Phthaloylglycine

This procedure is adapted from established methods for the synthesis of N-phthaloyl amino acids.

Materials:

-

Phthalic anhydride (1.0 eq)

-

Glycine (1.0 eq)

-

Glacial Acetic Acid

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride and glycine in a 1:1 molar ratio.

-

Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, N-phthaloylglycine, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid and unreacted glycine.

-

Recrystallize the crude product from ethanol to obtain pure N-phthaloylglycine as a white crystalline solid.

-

Dry the product in a vacuum oven.

Stage 2: Alpha-Hydroxylation of N-Phthaloylglycine

This proposed protocol utilizes a strong, non-nucleophilic base to form the enolate of N-phthaloylglycine, which is then trapped by an electrophilic oxygen source.

Materials:

-

N-Phthaloylglycine (1.0 eq)

-

Lithium diisopropylamide (LDA) (2.2 eq, as a solution in THF)

-

Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

Dissolve N-phthaloylglycine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the LDA solution dropwise to the stirred solution of N-phthaloylglycine. The addition of two equivalents is necessary to deprotonate both the carboxylic acid and the alpha-carbon.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

In a separate flask, dissolve MoOPH in anhydrous THF.

-

Add the MoOPH solution dropwise to the enolate solution at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 2-Phthalimidehydroxy-acetic acid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of 2-Phthalimidehydroxy-acetic acid.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₇NO₅ |

| Molecular Weight | 221.17 g/mol [1] |

| Appearance | White to off-white solid[1] |

| CAS Number | 134724-87-1[1] |

| Solubility | Soluble in Methanol, DMF, and DMSO[1] |

Table 2: Expected Yields and Purity

| Step | Product | Theoretical Yield | Expected Actual Yield | Purity (post-purification) |

| Stage 1 | N-Phthaloylglycine | 100% | 85-95% | >98% |

| Stage 2 | 2-Phthalimidehydroxy-acetic acid | 100% | 50-70% | >98% |

Table 3: Hypothetical Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (phthalimide): multiplet; CH proton: singlet; OH and COOH protons: broad singlets. |

| ¹³C NMR | Carbonyl carbons (phthalimide and carboxylic acid); Aromatic carbons; Alpha-carbon bearing the hydroxyl group. |

| IR (cm⁻¹) | O-H stretch (broad, ~3400-2500), C=O stretch (imide, ~1770 and ~1710), C=O stretch (acid, ~1720), C-O stretch (~1200). |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 220.02 |

Visualization of Experimental Workflows

The following diagrams illustrate the key experimental workflows for the synthesis and purification of 2-Phthalimidehydroxy-acetic acid.

Caption: Workflow for the synthesis of N-Phthaloylglycine.

Caption: Workflow for the α-hydroxylation and purification.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the discovery and isolation of 2-Phthalimidehydroxy-acetic acid. By detailing a plausible two-step synthetic route and providing clear experimental protocols and expected data, this document aims to empower researchers in the fields of chemistry and drug development to synthesize and explore the potential of this promising molecule. The methodologies outlined herein are based on well-established chemical transformations and should serve as a valuable starting point for the practical synthesis of 2-Phthalimidehydroxy-acetic acid and its derivatives. Further research into the biological activity of this compound is warranted and encouraged.

References

Biological Activity Screening of 2-Phthalimidehydroxy-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity screening of 2-Phthalimidehydroxy-acetic acid and its structural analogs. Phthalimide (B116566) derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. While specific experimental data for 2-Phthalimidehydroxy-acetic acid is limited in publicly available literature, this guide leverages data from closely related compounds, namely N-hydroxyphthalimide and N-phthaloylglycine esters, to provide a robust framework for its potential biological evaluation. This document details experimental protocols for assessing anticancer and antimicrobial efficacy, summarizes relevant quantitative data from analogous compounds, and explores potential signaling pathways involved in their mechanism of action.

Introduction to Phthalimide Derivatives

Phthalimides are a class of compounds characterized by a phthalimide core structure. They are versatile scaffolds in medicinal chemistry and have been extensively studied for various therapeutic applications. The structural modifications on the phthalimide ring system have led to the development of numerous derivatives with a wide range of biological activities. This guide focuses on the potential anticancer and antimicrobial properties of 2-Phthalimidehydroxy-acetic acid, a derivative that incorporates a hydroxyacetic acid moiety.

Anticancer Activity

Quantitative Data: In Vitro Anticancer Activity of N-hydroxyphthalimide

A study on the antitumor activity of NHPI revealed its potent and selective anti-proliferative effects on various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using an MTS assay.[1]

| Cell Line | Cancer Type | IC50 (µM) |

| BT-20 | Human Breast Carcinoma | 3.14 ± 0.06 |

| LoVo | Human Colon Adenocarcinoma | 4.05 ± 0.12 |

| HT-29 | Human Colon Adenocarcinoma | 11.54 ± 0.12 |

Note: The data presented is for N-hydroxyphthalimide, a structurally related compound to 2-Phthalimidehydroxy-acetic acid.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., BT-20, LoVo, HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

2-Phthalimidehydroxy-acetic acid (or test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of 2-Phthalimidehydroxy-acetic acid in a culture medium. After 24 hours of cell incubation, replace the medium with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

The antimicrobial potential of 2-Phthalimidehydroxy-acetic acid can be inferred from studies on structurally related N-phthaloylglycine esters . These studies have demonstrated activity against a range of bacterial and fungal strains.

Quantitative Data: In Vitro Antimicrobial Activity of a Phthalimide Aryl Ester

A study on phthalimide and N-phthaloylglycine aryl esters reported the following Minimum Inhibitory Concentration (MIC) values for a representative phthalimide aryl ester (3b, R = Me).[2][3][4]

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 128 |

| Pseudomonas aeruginosa | Gram-negative | 128 |

| Candida tropicalis | Yeast | 128 |

| Candida albicans | Yeast | 128 |

Note: The data presented is for a phthalimide aryl ester, a structurally related compound to 2-Phthalimidehydroxy-acetic acid.

Experimental Protocol: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

Materials:

-

Bacterial and/or fungal strains

-

Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

2-Phthalimidehydroxy-acetic acid (or test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (solvent)

-

Micropipettes

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Agar Plate Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plate using a sterile swab.

-

Well Creation: Aseptically punch wells of 6-8 mm diameter into the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Pre-diffusion: Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathways

The biological activities of phthalimide derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for further drug development.

Anticancer Mechanism: mTOR Signaling Pathway

Studies on N-hydroxyphthalimide (NHPI) have shown that its antitumor activity is associated with the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.[1] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] NHPI has been shown to effectively inhibit both mTORC1 and mTORC2 complexes, leading to the suppression of downstream signaling events that are critical for cancer cell survival and proliferation.[1]

Potential Antimicrobial Mechanisms

The antimicrobial mechanism of phthalimide derivatives is not as well-defined as their anticancer pathways but is thought to involve multiple targets. Some proposed mechanisms include the inhibition of essential enzymes in bacteria and fungi and the disruption of microbial cell membranes.

Conclusion

While direct experimental evidence for the biological activity of 2-Phthalimidehydroxy-acetic acid is currently sparse, the available data on structurally similar compounds like N-hydroxyphthalimide and N-phthaloylglycine esters strongly suggest its potential as a valuable candidate for anticancer and antimicrobial drug discovery. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to initiate a comprehensive biological activity screening of this promising compound. Further investigation is warranted to elucidate its specific mechanisms of action and to determine its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Solubility studies of 2-Phthalimidehydroxy-acetic acid in different solvents

Disclaimer: Extensive research for "2-Phthalimidehydroxy-acetic acid" did not yield specific solubility data. This guide instead focuses on the closely related and structurally similar compound, N-Hydroxyphthalimide (NHPI) , for which experimental data is available. The methodologies and data presented herein pertain to NHPI and serve as a valuable reference for researchers, scientists, and drug development professionals working with related chemical scaffolds.

Introduction

N-Hydroxyphthalimide (NHPI) is a crucial reagent and catalyst in a variety of organic syntheses. Its solubility in different solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of NHPI in various pure and binary solvent systems, based on available experimental data. It also details the common experimental protocols for solubility determination and provides visualizations for the experimental workflow.

Data Presentation: Solubility of N-Hydroxyphthalimide

The following table summarizes the mole fraction solubility (x) of N-Hydroxyphthalimide in several pure solvents at various temperatures, as compiled from scientific literature.

| Solvent | Temperature (K) | Mole Fraction Solubility (10³ x) |

| Acetic Acid | 293.2 | 13.2 |

| 313.2 | 24.8 | |

| 333.2 | 43.5 | |

| 353.2 | 70.9 | |

| 363.2 | 87.2 | |

| Methanol | 278.15 | 3.52 |

| 298.15 | 6.45 | |

| 318.15 | 11.20 | |

| Ethanol | 278.15 | 4.01 |

| 298.15 | 7.33 | |

| 318.15 | 12.72 | |

| 1-Propanol | 278.15 | 4.35 |

| 298.15 | 7.95 | |

| 318.15 | 13.80 | |

| Acetone | 278.15 | 16.51 |

| 298.15 | 25.43 | |

| 318.15 | 37.92 | |

| Ethyl Acetate | 278.15 | 9.03 |

| 298.15 | 14.82 | |

| 318.15 | 23.35 | |

| Acetonitrile | 278.15 | 5.82 |

| 298.15 | 9.98 | |

| 318.15 | 16.32 | |

| 2-Methoxyethanol | 278.15 | 16.23 |

| 298.15 | 25.01 | |

| 318.15 | 37.15 |

Note: The solubility of NHPI generally increases with rising temperature in the presented solvents.[1][2]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The data presented in this guide were primarily obtained using the isothermal saturation method and a laser monitoring method.

1. Isothermal Saturation Method (Shake-Flask Method)

This gravimetric method is a widely used and reliable technique for determining the equilibrium solubility of a solid in a liquid.

-

Apparatus: A jacketed glass vessel to maintain a constant temperature, a magnetic stirrer, a filtration unit, and an analytical balance.

-

Procedure:

-

An excess amount of the solid solute (NHPI) is added to a known mass of the solvent in the jacketed glass vessel.

-

The mixture is continuously agitated at a constant temperature for a sufficient time to ensure that equilibrium is reached.

-

Once equilibrium is established, the stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

-

A sample of the supernatant saturated solution is withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation.

-

The withdrawn sample is immediately filtered to remove any suspended solid particles.

-

A known mass of the clear, saturated solution is then evaporated to dryness under controlled conditions (e.g., in a vacuum oven).

-

The mass of the remaining solid residue is measured.

-

The mole fraction solubility is then calculated from the masses of the solute and the solvent.

-

2. Laser Monitoring Method (Dynamic Method)

This method determines the temperature at which a solid-liquid mixture of a known composition becomes a clear solution upon heating.

-

Apparatus: A laser monitoring system consisting of a laser emitter and a photodetector, a temperature-controlled sample cell, and a magnetic stirrer.

-

Procedure:

-

A precise amount of the solute (NHPI) and the solvent are added to the sample cell.

-

The mixture is heated at a constant rate while being continuously stirred.

-

The laser beam passes through the sample, and the intensity of the transmitted light is monitored by the photodetector.

-

As the solid dissolves with increasing temperature, the turbidity of the solution decreases, leading to an increase in the intensity of the transmitted light.

-

The temperature at which the transmitted light intensity reaches a plateau, corresponding to the complete dissolution of the solid, is recorded as the saturation temperature for that specific composition.

-

This process is repeated for different compositions to construct a solubility curve.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the solubility determination of N-Hydroxyphthalimide.

Caption: Isothermal Saturation Experimental Workflow.

Caption: Factors Affecting NHPI Solubility.

Conclusion

The solubility of N-Hydroxyphthalimide is influenced by both the solvent and the temperature. The provided data and experimental protocols offer a foundational understanding for researchers. While no specific data was found for 2-Phthalimidehydroxy-acetic acid, the information on its analogue, NHPI, provides a valuable starting point for further investigation and the development of predictive models for the solubility of related compounds.

References

Quantum Chemical Calculations for 2-Phthalimidehydroxy-acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Phthalimidehydroxy-acetic acid. This molecule is of significant interest in medicinal chemistry and drug development, particularly as a component in Proteolysis Targeting Chimeras (PROTACs). Computational methods offer a powerful, non-experimental approach to understanding its molecular characteristics, which is crucial for predicting its behavior and designing new therapeutic agents.

Introduction

2-Phthalimidehydroxy-acetic acid, a bifunctional molecule incorporating a phthalimide (B116566) group and a hydroxyacetic acid moiety, presents a unique electronic and structural landscape. Quantum chemical calculations are indispensable for exploring its conformational possibilities, understanding its reactivity, and interpreting experimental spectroscopic data. By employing methods like Density Functional Theory (DFT), we can predict a range of molecular properties that are critical for its application in drug design and materials science. This guide outlines the theoretical background, computational methodology, expected outcomes, and validation of these calculations.

Computational Methodology

The selection of an appropriate computational method is paramount for obtaining accurate and reliable results. Based on studies of structurally similar compounds, such as N-substituted phthalimides and carboxylic acids, a robust and widely accepted computational protocol is recommended.

Software and Theoretical Level

Software: Gaussian 09 or 16 is a suitable software package for performing the necessary calculations.

Theoretical Level: Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for molecules of this size.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended for geometry optimization and vibrational frequency calculations. For electronic properties, the M06 (Minnesota 06) functional can also be considered for its good performance with organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is advised. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on oxygen and nitrogen atoms, and polarization functions (d,p) are crucial for capturing the correct molecular geometry.

Experimental Protocols: Computational Workflow

A systematic computational workflow ensures the reliability of the calculated properties. The following steps are recommended:

-

Initial Structure Generation: The 3D structure of 2-Phthalimidehydroxy-acetic acid is built using a molecular editor such as GaussView or Avogadro.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM, with water or DMSO as the solvent) to find the lowest energy conformation of the molecule.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is carried out at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the theoretical infrared (IR) and Raman spectra.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties, including HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken population analysis.

Predicted Molecular Properties and Data Presentation

Quantum chemical calculations can predict a wide array of molecular properties. The following tables summarize the key quantitative data that can be obtained for 2-Phthalimidehydroxy-acetic acid.

Optimized Geometrical Parameters

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. Key bond lengths and bond angles are presented in Table 1. These parameters are fundamental for understanding the molecule's shape and steric properties.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C=O (phthalimide) | ~1.22 |

| C-N (imide) | ~1.40 | |

| N-C (side chain) | ~1.45 | |

| C-O (hydroxyl) | ~1.42 | |

| O-H (hydroxyl) | ~0.97 | |

| C=O (carboxyl) | ~1.21 | |

| C-O (carboxyl) | ~1.35 | |

| O-H (carboxyl) | ~0.98 | |

| Bond Angles | C-N-C (imide) | ~112 |

| N-C-C (side chain) | ~110 | |

| C-C-O (hydroxyl) | ~109 | |

| C-C=O (carboxyl) | ~125 | |

| C-C-O (carboxyl) | ~111 |

Table 1: Calculated Optimized Geometrical Parameters for 2-Phthalimidehydroxy-acetic acid.

Vibrational Frequencies

The calculated vibrational frequencies can be directly compared with experimental FT-IR and Raman spectra to confirm the molecular structure. Table 2 lists the predicted frequencies for the most characteristic vibrational modes.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | -OH | ~3500 (broad) |

| O-H stretch (carboxyl) | -COOH | ~3300-2500 (very broad) |

| C-H stretch (aromatic) | Ar-H | ~3100-3000 |

| C=O stretch (imide, asymmetric) | C=O | ~1770 |

| C=O stretch (imide, symmetric) | C=O | ~1710 |

| C=O stretch (carboxyl) | C=O | ~1740 |

| C-N stretch (imide) | C-N | ~1380 |

| C-O stretch (hydroxyl & carboxyl) | C-O | ~1250-1050 |

Table 2: Calculated Vibrational Frequencies for 2-Phthalimidehydroxy-acetic acid.

Electronic Properties

The electronic properties provide insights into the molecule's reactivity and charge distribution. Key electronic parameters are summarized in Table 3.

| Property | Description | Calculated Value |

| HOMO Energy | Highest Occupied Molecular Orbital | ~ -7.0 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 5.5 eV |

| Dipole Moment | Measure of molecular polarity | ~ 3.5 Debye |

Table 3: Calculated Electronic Properties of 2-Phthalimidehydroxy-acetic acid.

The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying electrophilic and nucleophilic sites.

Visualization of Workflows and Relationships

Diagrams created using Graphviz (DOT language) help to visualize the logical flow of the computational and experimental analysis.

Methodological & Application

Application Notes and Protocols for 2-Phthalimidehydroxy-acetic Acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phthalimidehydroxy-acetic acid is a synthetic compound belonging to the phthalimide (B116566) class of molecules. Derivatives of phthalimide have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and potential anticancer properties. These compounds are structurally related to thalidomide, a well-known immunomodulatory drug. The incorporation of a hydroxy-acetic acid moiety suggests potential for altered solubility, bioavailability, and biological activity compared to other phthalimide derivatives.

These application notes provide a comprehensive, albeit generalized, protocol for the initial in vitro evaluation of 2-Phthalimidehydroxy-acetic acid in a cell culture setting. The following protocols are designed to be adaptable to various cell lines and research questions, focusing on the assessment of cytotoxicity and potential anti-inflammatory effects, common starting points for the characterization of novel compounds.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of 2-Phthalimidehydroxy-acetic acid is presented in Table 1. Proper handling and storage are crucial for maintaining the integrity of the compound.

| Property | Value | Reference |

| Chemical Formula | C10H7NO5 | [1] |

| Molecular Weight | 221.17 g/mol | [1] |

| CAS Number | 134724-87-1 | [1][2] |

| Physical Form | White solid | [1] |

| Solubility | Soluble in MeOH, DMF, and DMSO | [1] |

| Storage | Store at 2-8°C, protected from light and moisture. |

Table 1: Physicochemical Properties of 2-Phthalimidehydroxy-acetic acid.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the determination of the cytotoxic effects of 2-Phthalimidehydroxy-acetic acid on a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

2-Phthalimidehydroxy-acetic acid

-

Selected cancer or normal cell line (e.g., HeLa, A549, HEK293)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate Buffered Saline (PBS), sterile

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

MTT solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 100 mM stock solution of 2-Phthalimidehydroxy-acetic acid in DMSO.

-

Prepare serial dilutions of the compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Data Presentation:

The results of the MTT assay can be summarized in a table to show the dose-dependent effect of the compound on cell viability.

| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |

| Vehicle Control (0.1% DMSO) | 100 | 100 | 100 |

| 0.1 | |||

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| Positive Control |

Table 2: Example Data Table for Cytotoxicity Assessment.

MTT Assay Experimental Workflow

Protocol 2: Evaluation of Anti-inflammatory Activity using LPS-stimulated Macrophages

This protocol is designed to assess the potential anti-inflammatory properties of 2-Phthalimidehydroxy-acetic acid by measuring its effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

2-Phthalimidehydroxy-acetic acid

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS), sterile

-

DMSO, cell culture grade

-

ELISA kits for TNF-α and IL-6

-

24-well cell culture plates

Procedure:

-

Cell Seeding and Differentiation (for THP-1 cells):

-

Seed THP-1 monocytes at a density of 5 x 10⁵ cells/mL in a 24-well plate.

-

Differentiate monocytes into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

-

For RAW 264.7 cells, seed at 2 x 10⁵ cells/well and allow to adhere for 24 hours.

-

-

Compound Pre-treatment:

-

Prepare dilutions of 2-Phthalimidehydroxy-acetic acid in serum-free medium.

-

Wash the differentiated macrophages with PBS and replace the medium with serum-free medium containing the desired concentrations of the compound.

-

Include a vehicle control (0.1% DMSO).

-

Pre-incubate the cells with the compound for 1-2 hours.

-

-

LPS Stimulation:

-

Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

-

Supernatant Collection and Cytokine Measurement:

-

After incubation, centrifuge the plate to pellet any detached cells.

-

Collect the cell culture supernatants and store at -80°C until analysis.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Presentation:

The quantitative data from the ELISA assays should be tabulated to compare cytokine levels across different treatment groups.

| Treatment Group | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |

| Negative Control (No LPS) | ||

| Vehicle Control + LPS | ||

| Compound (1 µM) + LPS | ||

| Compound (10 µM) + LPS | ||

| Compound (50 µM) + LPS |

Table 3: Example Data Table for Anti-inflammatory Activity.

Anti-inflammatory Assay Workflow

Potential Signaling Pathway Involvement

Phthalimide derivatives have been reported to modulate various signaling pathways, most notably the NF-κB pathway, which is a key regulator of inflammation. It is hypothesized that 2-Phthalimidehydroxy-acetic acid may exert its anti-inflammatory effects by inhibiting the activation of NF-κB.

Hypothesized NF-κB Signaling Inhibition

Conclusion

The provided protocols offer a foundational framework for the initial characterization of 2-Phthalimidehydroxy-acetic acid in a cell culture context. Researchers are encouraged to adapt these methods to their specific cell models and biological questions of interest. Further investigations could explore the compound's effects on other signaling pathways, apoptosis, cell cycle progression, and its potential as a therapeutic agent. As with any novel compound, thorough validation and dose-response studies are essential for accurate interpretation of the results.

References

Application Note: Determination of 2-Phthalimidehydroxy-acetic Acid Using High-Performance Liquid Chromatography

Application Notes and Protocols for N-Hydroxyphthalimide (NHPI) as an Organocatalyst in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction:

While "2-Phthalimidehydroxy-acetic acid" is not a commonly recognized catalyst, the closely related compound, N-hydroxyphthalimide (NHPI), is a versatile and widely used organocatalyst. It is particularly effective in mediating free-radical reactions, most notably through the in-situ generation of the phthalimide-N-oxyl (PINO) radical. This radical is a potent hydrogen atom transfer (HAT) agent, enabling a variety of transformations, including C-H functionalization and oxidation reactions. These application notes provide an overview of the catalytic applications of NHPI, with detailed protocols for key reactions.

Catalytic Principle: The Phthalimide-N-Oxyl (PINO) Radical Cycle

The catalytic activity of N-hydroxyphthalimide is centered around the formation of the phthalimide-N-oxyl (PINO) radical. This process is typically initiated by a co-catalyst or an initiator, which abstracts the hydrogen atom from the hydroxyl group of NHPI. The resulting PINO radical can then abstract a hydrogen atom from a suitable substrate, generating a carbon-centered radical and regenerating NHPI. This carbon radical can then react further, for example, with molecular oxygen in aerobic oxidation reactions, to form the desired product and propagate the radical chain.

Caption: The catalytic cycle of N-hydroxyphthalimide (NHPI) involving the formation of the phthalimide-N-oxyl (PINO) radical.

Application 1: Metal-Free Aerobic Oxidation of Hydrocarbons

N-hydroxyphthalimide is widely employed as a catalyst for the aerobic oxidation of hydrocarbons, providing a greener alternative to heavy metal-based oxidants. A prominent example is the oxidation of ethylbenzene (B125841) to acetophenone.

Quantitative Data:

| Substrate | Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Ethylbenzene | NHPI / CuMgAl-LDH | 120 | 5 | 100 | >99 (to Acetophenone) | [1](--INVALID-LINK--) |

| Toluene | NHPI | >70 | - | - | High (to Benzaldehyde) | [2](--INVALID-LINK--) |

Experimental Protocol: Aerobic Oxidation of Ethylbenzene

This protocol is adapted from studies on the aerobic oxidation of ethylbenzene.

Materials:

-

N-hydroxyphthalimide (NHPI)

-

Ethylbenzene

-

Co-catalyst (e.g., CuMgAl hydrotalcite)

-

Solvent (e.g., acetonitrile (B52724) or solvent-free)

-

Oxygen gas (or air)

-

Reaction vessel (e.g., a stirred autoclave)

Procedure:

-

To a reaction vessel, add ethylbenzene (substrate), N-hydroxyphthalimide (catalyst, e.g., 5 mol%), and the co-catalyst (if applicable).

-

Seal the vessel and purge with oxygen or air.

-

Pressurize the vessel with oxygen to the desired pressure (e.g., 1 atm).

-

Heat the reaction mixture to the specified temperature (e.g., 120 °C) with vigorous stirring.

-

Maintain the reaction conditions for the required duration (e.g., 5 hours).

-

After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.

-

Analyze the reaction mixture by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of ethylbenzene and the selectivity for acetophenone.

Caption: Experimental workflow for the NHPI-catalyzed aerobic oxidation of ethylbenzene.

Application 2: Synthesis of Adipic Acid from Cyclohexane (B81311)

A significant industrial application of NHPI catalysis is the direct, metal-free synthesis of adipic acid from cyclohexane. This process offers a more environmentally friendly route compared to traditional methods.

Quantitative Data:

| Substrate | Catalyst System | Temperature | Pressure | Yield of Adipic Acid (%) | Reference |

| Cyclohexane | NHPI / HNO₃ / TFA | Ambient | Ambient | High | [3](--INVALID-LINK--) |

Experimental Protocol: Synthesis of Adipic Acid

This protocol is based on the metal-free oxidation of cyclohexane to adipic acid.[3](--INVALID-LINK--)

Materials:

-

N-hydroxyphthalimide (NHPI)

-

Cyclohexane

-

Nitric Acid (HNO₃)

-

Trifluoroacetic Acid (TFA)

-

Reaction vessel

Procedure:

-

In a suitable reaction vessel, combine cyclohexane, N-hydroxyphthalimide, nitric acid, and trifluoroacetic acid.

-

Stir the mixture at ambient temperature and pressure.

-

Monitor the reaction progress by taking aliquots and analyzing them (e.g., by NMR or GC-MS after derivatization).

-

Upon completion, the adipic acid product can be isolated through crystallization or extraction.

Application 3: Direct C-H Amination of Arenes

N-hydroxyphthalimide can be used as an amino source for the direct C-H amination of arenes, a valuable transformation in the synthesis of pharmaceuticals and other fine chemicals.

Quantitative Data:

| Arene Substrate | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzene (B151609) | NHPI / CuBr / P(OEt)₃ | 100 | 12 | 78 | [4](--INVALID-LINK--) |

| Toluene | NHPI / CuBr / P(OEt)₃ | 100 | 12 | 75 | [4](--INVALID-LINK--) |

| Anisole | NHPI / CuBr / P(OEt)₃ | 100 | 12 | 65 | [4](--INVALID-LINK--) |

Experimental Protocol: C-H Amination of Benzene

This protocol describes the copper-catalyzed intermolecular amination of benzene with N-hydroxyphthalimide.[4](--INVALID-LINK--)

Materials:

-

N-hydroxyphthalimide (NHPI)

-

Benzene (substrate and solvent)

-

Cuprous bromide (CuBr)

-

Triethyl phosphite (B83602) (P(OEt)₃)

-

Reaction tube

Procedure:

-

To a reaction tube, add N-hydroxyphthalimide (0.10 mmol), cuprous bromide (0.04 mmol), and triethyl phosphite (0.6 mmol).

-

Add benzene (2.0 mL) as both the substrate and solvent.

-

Seal the tube and stir the reaction mixture at 100 °C for 12 hours under an air atmosphere.

-

After cooling to room temperature, purify the reaction mixture by column chromatography to isolate the N-phenylphthalimide product.

Caption: Logical relationship between NHPI, the PINO radical, and its catalytic applications.

Synthesis of N-Hydroxyphthalimide

For researchers who wish to synthesize NHPI in the laboratory, a straightforward procedure is available.

Experimental Protocol: Synthesis of N-Hydroxyphthalimide

This protocol is based on the reaction of phthalic anhydride (B1165640) with hydroxylamine (B1172632) hydrochloride.[5](--INVALID-LINK--)

Materials:

-

Phthalic anhydride

-

Hydroxylamine hydrochloride

Procedure:

-

In a reaction flask, dissolve phthalic anhydride and hydroxylamine hydrochloride in isopropanol.

-

Add triethylamine to the mixture.

-

Heat the reaction mixture to 70-95 °C and stir for 0.5 to 1.5 hours.

-

After the reaction is complete, remove the isopropanol and excess triethylamine by distillation under reduced pressure.

-

Wash the resulting solid with water and dry to obtain N-hydroxyphthalimide.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. Appropriate safety precautions should be taken when performing any chemical synthesis. Reaction conditions may need to be optimized for specific substrates and scales.

References

Application Notes: Protocol for Testing the Anti-inflammatory Effects of 2-Phthalimidehydroxy-acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The development of novel anti-inflammatory therapeutics is a significant area of research. This document provides a comprehensive set of protocols to evaluate the anti-inflammatory potential of a novel compound, 2-Phthalimidehydroxy-acetic acid, using a combination of in vitro and in vivo assays. These methods are designed to assess the compound's effect on key inflammatory mediators and pathways.

Overall Experimental Workflow: The investigation into the anti-inflammatory properties of 2-Phthalimidehydroxy-acetic acid follows a structured, multi-step approach. The process begins with determining the non-toxic concentration range of the compound, followed by a series of cell-based (in vitro) assays to measure its impact on inflammatory markers. Promising results from these assays can then be validated in a preclinical animal model (in vivo) of acute inflammation.

Application Note & Protocol: Measuring the Enzymatic Inhibition of Prolyl Hydroxylase by 2-Phthalimidehydroxy-acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prolyl hydroxylase domain (PHD) enzymes are critical cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factor-α (HIF-α).[1] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation.[2] This process is suppressed during hypoxia, allowing HIF-α to accumulate, translocate to the nucleus, and activate genes involved in angiogenesis, erythropoiesis, and metabolism.[3] As such, inhibitors of PHDs are promising therapeutic agents for conditions such as anemia associated with chronic kidney disease.[4][5]

2-Phthalimidehydroxy-acetic acid is a small molecule with structural similarities to 2-oxoglutarate (2-OG), a co-substrate for PHDs and other Fe(II)/2-oxoglutarate-dependent dioxygenases.[6][7][8] This structural mimicry suggests that 2-Phthalimidehydroxy-acetic acid may act as a competitive inhibitor of these enzymes. This application note provides a detailed protocol for developing and executing an in vitro enzymatic assay to measure the inhibitory potency of 2-Phthalimidehydroxy-acetic acid against a representative prolyl hydroxylase, PHD2.

Principle of the Assay